Carotegrast methyl is classified as a small molecule and falls under several chemical categories, including anti-inflammatories, chlorobenzenes, dimethylamines, esters, and quinazolines. It is also known by its trade name Carogra and the developmental code AJM300. The drug was developed by EA Pharma and Kissei Pharmaceutical and received its first approval in Japan in March 2022 for patients with moderate ulcerative colitis who had inadequate responses to traditional therapies like mesalazine .
The synthesis of carotegrast methyl involves several steps that focus on creating a compound that enhances oral bioavailability. The process typically includes:
The molecular formula of carotegrast methyl is , with a molar mass of approximately 569.44 g/mol. The structural details include:
Carotegrast methyl undergoes several chemical reactions both during synthesis and within biological systems:
Carotegrast methyl exerts its therapeutic effects primarily through:
Key physical and chemical properties of carotegrast methyl include:
The primary application of carotegrast methyl is in the treatment of moderate ulcerative colitis. Clinical studies have demonstrated its efficacy in patients who have not responded adequately to conventional therapies like mesalazine. The drug's ability to inhibit integrin-mediated cell adhesion positions it as a promising candidate for managing inflammatory bowel diseases beyond ulcerative colitis .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3